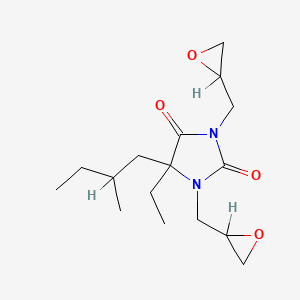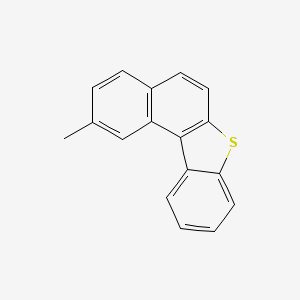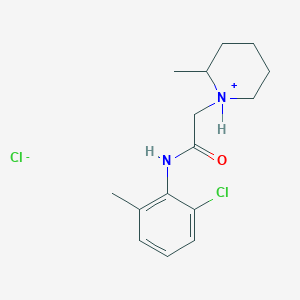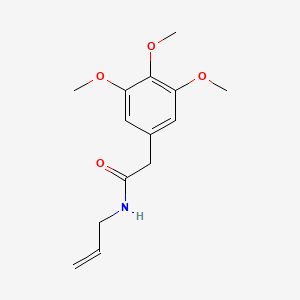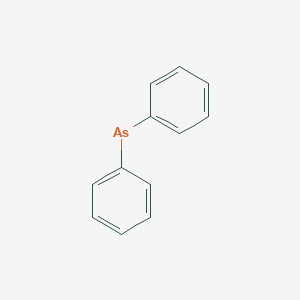
Diphenylarsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylarsine is an organoarsenic compound with the chemical formula (C_{12}H_{11}As). It is known for its historical use in chemical warfare, particularly during World War I, where it was used in the form of this compound chloride and this compound cyanide .
準備方法
Diphenylarsine can be synthesized through several methods. One common synthetic route involves the reaction of chlorothis compound with lithium tetrahydroaluminate . Another method involves the reaction of chlorothis compound with ethynylmagnesium bromide to produce ethynylthis compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Diphenylarsine undergoes various chemical reactions, including addition reactions with acetylenes. For example, it reacts readily with ethynylbenzene, 1-hexyne, 2-propyn-1-ol, ethyl propiolate, and ethynylthis compound . The respective products of these reactions include diphenylstyrylarsine, 1-hexenylthis compound, 3-(diphenylarsino)-2-propen-1-ol, ethyl 3-(diphenylarsino)acrylate, and vinylenebis[this compound] . Bromine can also add to vinylenebis[this compound] at the double carbon-carbon bond .
科学的研究の応用
Diphenylarsine and its derivatives have been studied for their toxicological properties and environmental impact. For instance, this compound chloride and this compound cyanide have been investigated for their accumulation and toxicity in rat endothelial cells . Additionally, diphenylarsinic acid, a degradation product of this compound compounds, has been studied for its role in soil and water contamination . These studies are crucial for understanding the environmental and health impacts of organoarsenic compounds.
作用機序
The mechanism of action of diphenylarsine compounds involves their interaction with cellular components. For example, diphenylarsinic acid is metabolized in the body and can form complexes with glutathione . These complexes can be taken up by erythrocytes and hydrolyzed to produce trivalent arsenicals, which have a high affinity for cellular proteins . This interaction with cellular proteins is believed to contribute to the toxicity of this compound compounds.
類似化合物との比較
Diphenylarsine can be compared with other organoarsenic compounds such as diphenylchloroarsine and diphenylcyanoarsine. These compounds share similar chemical structures and toxicological properties . this compound is unique in its ability to form various addition products with acetylenes . Other similar compounds include bis(this compound)oxide and phenylarsonic acid, which are also degradation products of this compound compounds .
特性
CAS番号 |
829-83-4 |
|---|---|
分子式 |
C12H10As |
分子量 |
229.13 g/mol |
InChI |
InChI=1S/C12H10As/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
InChIキー |
SEBDYZTUVULEBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[As]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


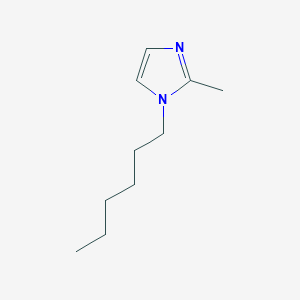
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
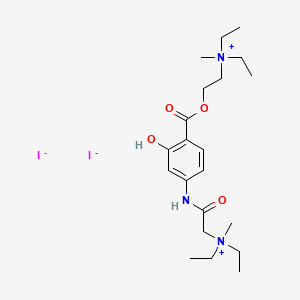
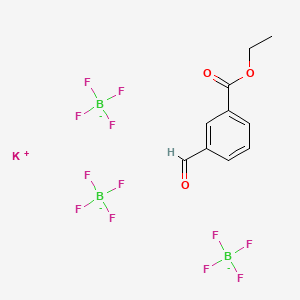
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)

